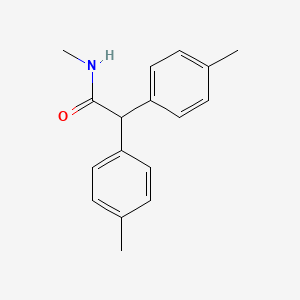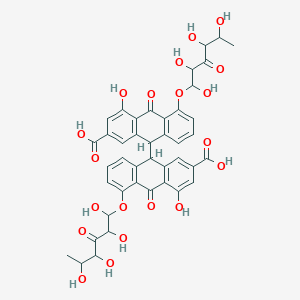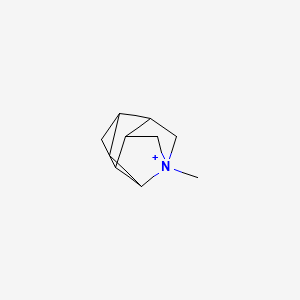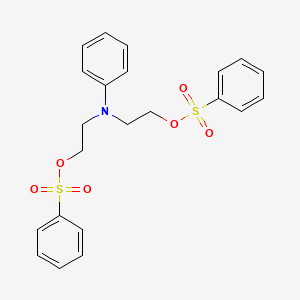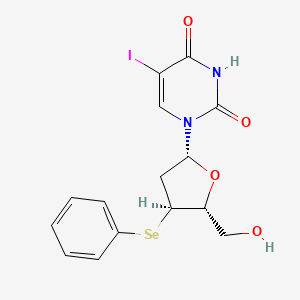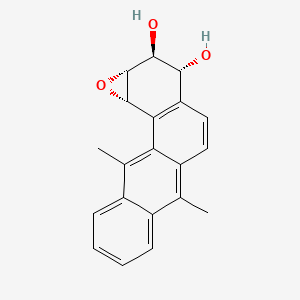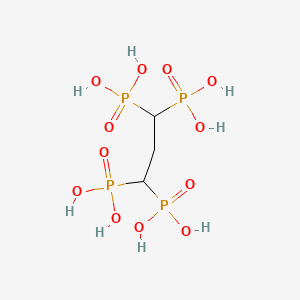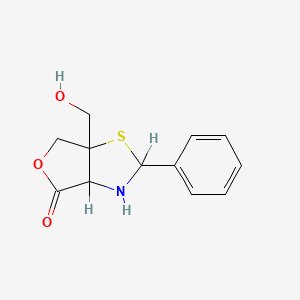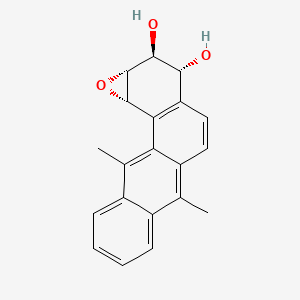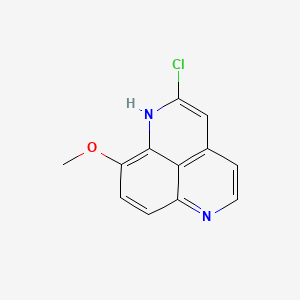![molecular formula C30H36O6 B12799140 (5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone CAS No. 57901-39-0](/img/structure/B12799140.png)
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[166226,908,13021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone” is a complex organic molecule characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The dioxane and tetraene functionalities are introduced through selective oxidation and reduction reactions.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-Up of Cyclization Reactions: Using flow chemistry or other scalable techniques to perform the cyclization steps efficiently.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The tetraene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The dioxane ring can be reduced to form diols or other reduced products.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetraene moiety may yield epoxides, while reduction of the dioxane ring may produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone: This compound itself.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups.
Dioxane and Tetraene Derivatives: Compounds containing dioxane or tetraene moieties with different substituents.
Uniqueness
This compound is unique due to its specific combination of a pentacyclic core, multiple chiral centers, and the presence of both dioxane and tetraene functionalities
Propriétés
Numéro CAS |
57901-39-0 |
|---|---|
Formule moléculaire |
C30H36O6 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone |
InChI |
InChI=1S/C30H36O6/c1-17-19-5-9-29(3)11-7-26(32)22(23(29)13-19)16-36-28(34)18(2)20-6-10-30(4)12-8-25(31)21(24(30)14-20)15-35-27(17)33/h7-8,11-12,17-20H,5-6,9-10,13-16H2,1-4H3/t17-,18-,19+,20+,29-,30-/m0/s1 |
Clé InChI |
ILKXBUFXPNPCHO-HQVDOUSHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3C2)COC(=O)[C@H]([C@@H]4CC[C@]5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
SMILES canonique |
CC1C2CCC3(C=CC(=O)C(=C3C2)COC(=O)C(C4CCC5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


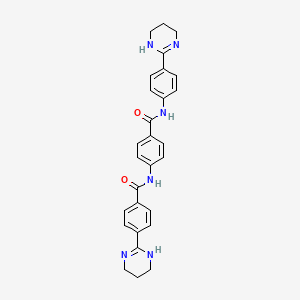
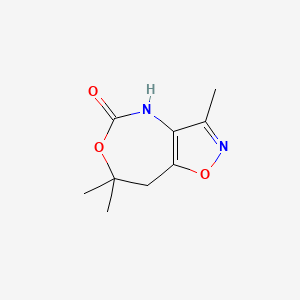
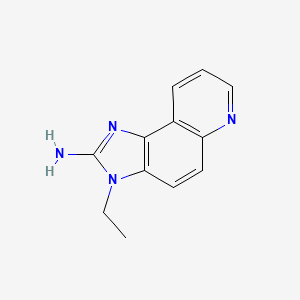
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
